Cyproheptadine epoxide

Epoxide Hydrolase Inhibition Enzyme Kinetics Drug Metabolism

Cyproheptadine epoxide is the 10,11-epoxide impurity of cyproheptadine, distinguished by its exceptional in vivo stability, species-specific formation, and competitive inhibition of epoxide hydrolase (K₁=0.75 mM). Unlike the parent drug, it is non-mutagenic (Ames negative) and accumulates in rat pancreas, making it a critical biomarker for species-selective pancreotoxicity studies. Procure this high-purity reference standard to ensure ICH-compliant impurity profiling in cyproheptadine HCl API manufacturing, ANDA submissions, and preclinical safety evaluations. Trust this unique tool for accurate HPLC/LC-MS quantification and epoxide hydrolase mechanism research.

Molecular Formula C21H21NO
Molecular Weight 303.4 g/mol
CAS No. 54191-04-7
Cat. No. B194770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyproheptadine epoxide
CAS54191-04-7
SynonymsCyproheptadine epoxide;  Cyproheptadine 10,11-epoxide
Molecular FormulaC21H21NO
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESCN1CCC(=C2C3=CC=CC=C3C4C(O4)C5=CC=CC=C52)CC1
InChIInChI=1S/C21H21NO/c1-22-12-10-14(11-13-22)19-15-6-2-4-8-17(15)20-21(23-20)18-9-5-3-7-16(18)19/h2-9,20-21H,10-13H2,1H3
InChIKeyXUBOBOCBTFPEJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyproheptadine Epoxide (CAS 54191-04-7): A Key Stable Metabolite and Reference Standard for Cyproheptadine Quality Control


Cyproheptadine epoxide (CAS 54191-04-7), chemically designated 4-(1a,10b-Dihydro-6H-dibenzo[3,4:6,7]cyclohepta[1,2-b]oxiren-6-ylidene)-1-methylpiperidine, is the 10,11-epoxide metabolite and a known impurity of the first-generation antihistamine cyproheptadine [1]. This compound is recognized for its unusual stability against in vivo hydrolysis and species-specific formation, distinguishing it from many reactive epoxide intermediates [2]. It serves as a critical reference standard in pharmaceutical analysis for method development, validation, and quality control (QC) during the production of cyproheptadine hydrochloride API and its formulations [3].

Why Cyproheptadine Epoxide (CAS 54191-04-7) Cannot Be Substituted with Cyproheptadine or Its Other Analogs


Direct substitution of cyproheptadine epoxide with its parent compound cyproheptadine or other related analogs like desmethylcyproheptadine (DMCPH) is not scientifically valid due to distinct biochemical activities and physicochemical properties. While cyproheptadine and carbamazepine epoxide show no effect on rat liver microsomal epoxide hydrolase, cyproheptadine epoxide acts as a competitive inhibitor with a defined K₁ of 0.75 mM [1]. Furthermore, its metabolic stability and species-specific formation patterns are unique; it is a major unconjugated metabolite in rat urine (accounting for ~25% of a 45 mg/kg dose) but is virtually absent in human urine after a 5 mg dose of cyproheptadine [2]. This compound is also distinguished by its non-mutagenic profile in the Ames test, a property shared with carbamazepine-10,11-epoxide and cyclobenzaprine-10,11-epoxide, but not with many other arene oxide metabolites [3]. These differences underscore its specific utility as an analytical impurity marker and a tool for mechanistic studies.

Quantitative Differentiation of Cyproheptadine Epoxide (CAS 54191-04-7) Against Its Closest Comparators


Cyproheptadine Epoxide as a Competitive Inhibitor of Epoxide Hydrolase (K₁ = 0.75 mM) vs. Cyproheptadine and Carbamazepine Epoxide Which Show No Inhibition

Cyproheptadine epoxide exhibits specific biochemical activity as a competitive inhibitor of rat liver microsomal epoxide hydrolase (also known as epoxide hydrase) with an apparent K₁ value of 0.75 mM [1]. This property is not shared by its parent compound, cyproheptadine, nor by the structurally related carbamazepine and its epoxide metabolite, all of which demonstrate no effect on this enzyme [1]. This difference in activity highlights a unique molecular interaction that is absent in the comparator compounds.

Epoxide Hydrolase Inhibition Enzyme Kinetics Drug Metabolism

Species-Specific Metabolic Formation and Unusual In Vivo Stability of Cyproheptadine Epoxide vs. Other Species and Epoxide Metabolites

Cyproheptadine epoxide (specifically, the N-desmethyl derivative, DMCPH-epoxide) is a major urinary metabolite in rats, accounting for approximately 25% of a 45 mg/kg oral dose of cyproheptadine, and is excreted unconjugated [1]. In stark contrast, only trace amounts are found in mouse urine, and it is not detected at all in the urine of humans following a 5 mg dose [1]. Additionally, no dihydrodiol metabolites, which would indicate hydrolysis by epoxide hydrolase, were found in the urine of any species studied, indicating the epoxide is unusually stable to in vivo hydrolysis [1].

Metabolism Species Differences Toxicology

Non-Mutagenic Profile of Cyproheptadine Epoxide in Bacterial Assays vs. Potent Mutagenicity of Known Carcinogenic Epoxides

Cyproheptadine 10,11-epoxide, along with carbamazepine 10,11-epoxide and cyclobenzaprine 10,11-epoxide, was found to be fully devoid of any mutagenic activity in Salmonella typhimurium strains TA 1537 and TA 1538, which are sensitive to frameshift mutations [1]. This was in direct contrast to the potent frameshift mutagenic activity exhibited by K-region epoxide metabolites of known carcinogens like benzo(a)pyrene under the same assay conditions [1]. Furthermore, none of the tested epoxides, including cyproheptadine epoxide, showed cytotoxicity to the bacterial tester strains, confirming that the lack of mutagenicity was not due to cell death [1].

Genotoxicity Mutagenicity Safety Pharmacology

Essential Analytical Reference Standard for Cyproheptadine Impurity Profiling in ANDA Submissions vs. Generic Cyproheptadine

Cyproheptadine epoxide (CAS 54191-04-7) is a specified impurity in cyproheptadine hydrochloride drug substance and drug product monographs. It is commercially available as a characterized reference standard with comprehensive analytical data, including certificates of analysis (COA), to support analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDAs) and commercial production [1]. While the parent drug cyproheptadine is the active pharmaceutical ingredient, the epoxide impurity serves a distinct and critical role in demonstrating analytical control and product purity.

Analytical Chemistry Quality Control Reference Standard

Differential Fetal Metabolism: Direct Epoxidation of Cyproheptadine in Rat Fetus vs. Maternal Demethylation Pathway

In the rat fetus, cyproheptadine is not demethylated to form desmethylcyproheptadine (DMCPH), the primary metabolic pathway in maternal and adult animals. Instead, the fetus directly epoxidates the parent drug to form cyproheptadine-10,11-epoxide [1]. Furthermore, when DMCPH is administered to the fetus, it is readily converted to DMCPH-epoxide, indicating a conserved and preferential epoxidation pathway [1]. This metabolic divergence is quantitative: in pregnant rats given cyproheptadine, the fetal pancreas accumulated concentrations of DMCPH-epoxide equal to those in the maternal pancreas, despite overall drug levels being 3- to 10-fold lower in the fetus [1].

Developmental Toxicology Fetal Metabolism Drug Disposition

Validated Use Cases for Cyproheptadine Epoxide (CAS 54191-04-7) in Research and Quality Control


Pharmaceutical Impurity Profiling and ANDA Regulatory Submissions

Cyproheptadine epoxide is an essential reference standard for developing and validating HPLC or LC-MS methods to quantify cyproheptadine-related impurities in drug substance and finished product [1]. Its use ensures compliance with ICH guidelines for impurity testing and is mandatory for Abbreviated New Drug Applications (ANDAs) to demonstrate analytical control and batch-to-batch consistency [1].

Mechanistic Studies of Epoxide Hydrolase Inhibition and Metabolic Stability

The compound's specific competitive inhibition of epoxide hydrolase (K₁ = 0.75 mM) and its resistance to in vivo hydrolysis make it a unique tool for investigating the role of epoxide hydrolase in drug metabolism and for studying the toxicological implications of stable epoxide accumulation [1] [2].

Species-Specific Toxicology and Pancreotoxicity Research

Given its formation as a major metabolite in rats (but not humans) and its association with pancreatic accumulation, cyproheptadine epoxide serves as a key biomarker for investigating the species-selective pancreotoxicity of cyproheptadine [1]. Its stable nature allows for accurate quantification in biological matrices during preclinical safety studies [1].

Non-Mutagenic Epoxide Reference in Genotoxicity Screening

As a characterized non-mutagenic epoxide, this compound can be used as a negative control or comparator in Ames test batteries to differentiate genotoxic potential of other epoxide-containing drug candidates or environmental chemicals [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyproheptadine epoxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.